4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (4CMEQ) is a novel quinazoline derivative that is widely used in scientific research due to its potent antitumor properties. The compound was first synthesized by researchers at the University of California, San Francisco, in 2006, and its potential for cancer therapy was immediately recognized. Since then, 4CMEQ has been extensively studied for its promising applications in cancer treatment, and several research groups have explored its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety, and potential implications in various fields of research.